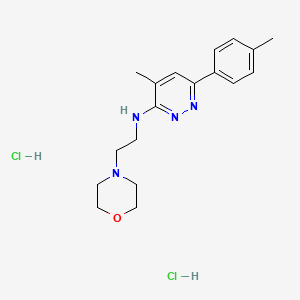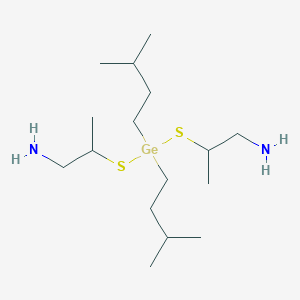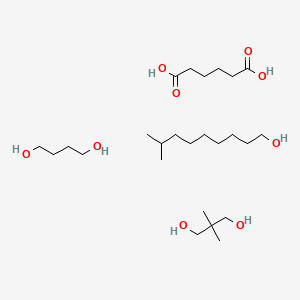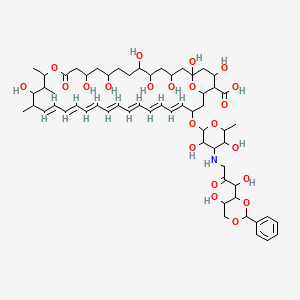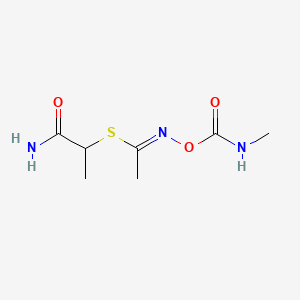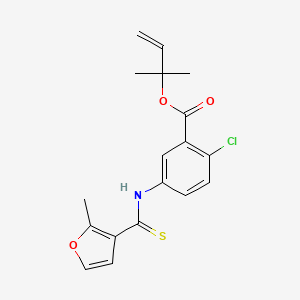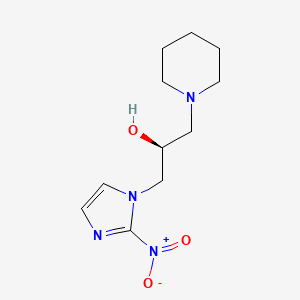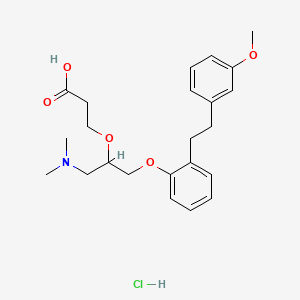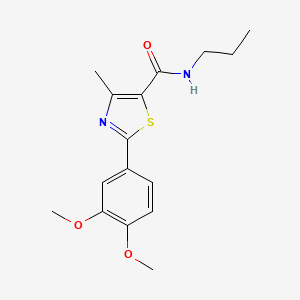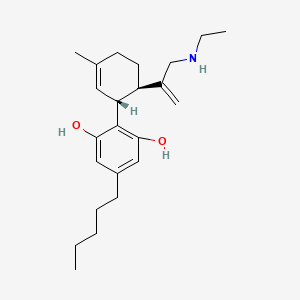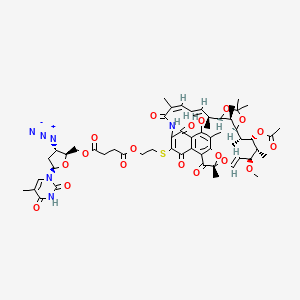
Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5'-ester with 3'-azido-3'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine is a complex chemical compound that combines the properties of rifamycin and azidothymidine. Rifamycin is a well-known antibiotic used primarily to treat bacterial infections, while azidothymidine (also known as zidovudine) is an antiretroviral medication used to prevent and treat HIV/AIDS. The combination of these two compounds aims to leverage their individual therapeutic properties for enhanced medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine involves multiple steps. The process typically starts with the preparation of rifamycin and azidothymidine separately. Rifamycin is synthesized through a series of chemical reactions involving the fermentation of Amycolatopsis mediterranei, followed by chemical modifications. Azidothymidine is synthesized through the azidation of thymidine.
The esterification process involves the reaction of rifamycin with azidothymidine in the presence of a suitable catalyst and under controlled temperature and pH conditions. The reaction is monitored using chromatographic techniques to ensure the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to ensure high yield and purity. Quality control measures, including HPLC and mass spectrometry, are employed to verify the compound’s integrity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of the compound, as well as substituted analogs with modified functional groups. These products are analyzed using spectroscopic and chromatographic techniques to determine their structure and purity.
Applications De Recherche Scientifique
Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine has a wide range of scientific research applications:
Chemistry: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Biology: In biological research, the compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential to treat bacterial infections and viral diseases, particularly HIV/AIDS.
Industry: In the pharmaceutical industry, the compound is used to develop new drugs with enhanced efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine involves its interaction with bacterial and viral enzymes. Rifamycin inhibits bacterial RNA polymerase, preventing the synthesis of essential proteins and leading to bacterial cell death. Azidothymidine inhibits reverse transcriptase, an enzyme crucial for the replication of HIV, thereby preventing the virus from multiplying.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another rifamycin derivative used to treat bacterial infections.
Zidovudine: The parent compound of azidothymidine, used to treat HIV/AIDS.
Rifabutin: A rifamycin derivative with similar antibacterial properties.
Uniqueness
Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine is unique due to its combined antibacterial and antiviral properties. This dual functionality makes it a promising candidate for treating co-infections and reducing the risk of resistance development.
Propriétés
Numéro CAS |
191153-01-2 |
|---|---|
Formule moléculaire |
C56H68N6O19S |
Poids moléculaire |
1161.2 g/mol |
Nom IUPAC |
1-O-[2-[[(7S,9E,11S,12R,13R,14R,15R,19S,20S,21E,23Z,32R)-13-acetyloxy-2-hydroxy-11-methoxy-3,7,12,14,17,17,20,24,32-nonamethyl-6,25,29,31-tetraoxo-8,16,18,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.115,19.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaen-28-yl]sulfanyl]ethyl] 4-O-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] butanedioate |
InChI |
InChI=1S/C56H68N6O19S/c1-25-14-13-15-26(2)52(70)58-42-44(67)40-39(45(68)50(42)82-21-20-74-37(64)16-17-38(65)75-24-35-33(60-61-57)22-36(78-35)62-23-27(3)53(71)59-54(62)72)41-49(29(5)43(40)66)81-56(11,51(41)69)76-19-18-34(73-12)28(4)47(77-32(8)63)31(7)48-30(6)46(25)79-55(9,10)80-48/h13-15,18-19,23,25,28,30-31,33-36,46-48,66H,16-17,20-22,24H2,1-12H3,(H,58,70)(H,59,71,72)/b14-13+,19-18+,26-15-/t25-,28+,30+,31-,33-,34-,35+,36+,46-,47+,48+,56-/m0/s1 |
Clé InChI |
ISXHRLKOEGMRQM-PZJHEDJQSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@H]5[C@@H]([C@H]1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C5C(C1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
